2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Historical Development and Discovery
The imidazo[1,2-c]quinazoline framework emerged as a hybrid heterocyclic system in the late 20th century, bridging imidazole and quinazoline pharmacophores. Early synthetic routes relied on multistep cyclization reactions, but advancements in catalytic methods, such as copper-catalyzed Ullmann-type C–N coupling, streamlined access to this scaffold. For instance, a 2016 study demonstrated a one-pot synthesis of imidazo[1,2-c]quinazolines via tandem C–N coupling and dehydrative cyclization, achieving yields up to 71%. This methodology enabled efficient exploration of substituent effects, paving the way for medicinal applications. By 2023, researchers synthesized derivatives with IC~50~ values as low as 12.44 µM against α-glucosidase, underscoring the scaffold’s potential in diabetes therapy.
Position in Heterocyclic and Medicinal Chemistry
Imidazo[1,2-c]quinazolines occupy a unique niche in medicinal chemistry due to their planar, aromatic structure, which facilitates π-π stacking and hydrogen bonding with biological targets. The scaffold’s adaptability is evident in its dual role as both enzyme inhibitor and immunomodulator. For example, α-glucosidase inhibitors like compound 11j (IC~50~ = 12.44 µM) exploit electron-donating methoxy groups to enhance binding affinity, while Toll-like receptor (TLR) agonists leverage N-1 and C-2 substitutions for immune activation. Comparative studies between benzoimidazo[1,2-c]quinazolines and their diphenylimidazole analogs reveal that phenyl substituents on the imidazole ring significantly boost enzymatic inhibition, highlighting structure-activity relationship (SAR) nuances.
Emergence of Thiophenyl-Substituted Derivatives
Thiophene incorporation into heterocyclic systems has gained traction due to its electron-rich nature and metabolic stability. While the provided search results lack direct examples of thiophenyl-substituted imidazo[1,2-c]quinazolines, analogous TLR7/8 agonists with benzyl and hydroxymethyl groups demonstrate the impact of aromatic substitutions on receptor specificity. The thiophen-2-yl methyl group in the target compound likely enhances solubility and modulates electronic effects, potentially improving target engagement. Such modifications align with broader trends in drug design, where sulfur-containing moieties are prized for their ability to form covalent or polar interactions with enzymes and receptors.
Research Significance of Sulfanyl Acetamide-Functionalized Analogs
Sulfanyl acetamide groups introduce both steric bulk and hydrogen-bonding capacity, making them valuable for fine-tuning molecular interactions. In α-glucosidase inhibitors, substituents at the C-5 position of imidazo[1,2-c]quinazolines profoundly affect activity; for instance, bromine at this site reduces potency by 7-fold compared to methoxy groups. The sulfanyl moiety in the target compound may similarly influence enzyme binding, possibly through disulfide bridge formation or hydrophobic interactions. Additionally, acetamide functionalities are recurrent in kinase inhibitors and protease modulators, suggesting broad applicability for this structural motif.
Table 1: Comparative Inhibitory Activities of Selected Imidazo[1,2-c]Quinazolines
Table 2: Enzyme Kinetic Parameters for Compound 11j
| Parameter | Value | Interpretation |
|---|---|---|
| K~m~ | Increases | Competitive inhibition |
| V~max~ | Unchanged | Substrate displacement at active site |
| K~i~ | 11.0 µM | High affinity for α-glucosidase |
Properties
IUPAC Name |
2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S2/c1-17(2)18-9-11-19(12-10-18)30-25(35)16-38-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)14-24(34)29-15-20-6-5-13-37-20/h3-13,17,23H,14-16H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMUKYXJJDBCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex molecule with potential biological significance. Its structure suggests a variety of pharmacological activities, particularly in relation to enzyme inhibition and anti-diabetic properties.
Chemical Structure and Properties
The molecular formula of the compound is C27H26N6O5S3 , with a molecular weight of 610.72 g/mol . It features multiple functional groups that may contribute to its biological activity, including an imidazoquinazoline core, thiophene moiety, and an acetamide side chain. The compound's purity is typically around 95% , making it suitable for research applications.
Enzyme Inhibition
Recent studies have highlighted the potential of imidazoquinazoline derivatives as α-glucosidase inhibitors , which are crucial in managing type 2 diabetes mellitus (T2DM). The compound's structural analogs have shown promising results in inhibiting α-glucosidase with IC50 values significantly lower than standard drugs like acarbose. For instance, compounds derived from similar scaffolds exhibited IC50 values ranging from 12.44 μM to 308.33 μM , showcasing their potency in enzyme inhibition compared to acarbose's IC50 of 750 μM .
Anticancer Activity
The compound also falls within a broader category of research focused on developing anti-cancer agents. Studies on related compounds have indicated potential antineoplastic activity, suggesting that modifications to the imidazoquinazoline structure can yield derivatives with significant cytotoxic effects against various cancer cell lines .
In Vitro Studies
-
α-Glucosidase Inhibition:
- A series of substituted imidazoquinazolines were synthesized and tested for their inhibitory effects on α-glucosidase.
- The presence of specific substituents on the imidazole ring was found to enhance inhibitory potency significantly.
- Example: Compound 11j demonstrated remarkable activity with an IC50 value of 50 μM , indicating its potential as a therapeutic agent for T2DM .
- Anticancer Screening:
Data Tables
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Acarbose | N/A | 750 | Standard α-glucosidase inhibitor |
| Compound 11j | Imidazoquinazoline derivative | 50 | Potent α-glucosidase inhibitor |
| Compound X | S-Derivative | TBD | Anticancer activity |
Scientific Research Applications
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness against:
- K562 (human chronic myeloid leukemia)
- Hut78 (human T-cell leukemia)
Antiproliferative Effects
The IC50 values indicate the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 | 49.40 |
| Hut78 | 50.20 |
These results suggest that the compound has strong potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of the compound includes:
- Good bioavailability
- High plasma free fractions (33%-50%)
- Large volume of distribution
- Intermediate half-life
These characteristics enhance its therapeutic potential and suggest favorable absorption and distribution in biological systems.
Case Studies and Research Findings
Recent studies have focused on the compound's effectiveness in various models:
- Anticancer Activity : In a study involving K562 cells, the compound demonstrated an IC50 value of 49.40 µM, indicating strong antiproliferative effects compared to standard treatments.
- Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active sites of PI3K and HDAC, providing a rational basis for its inhibitory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazinoquinazoline Cores
Compounds such as N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) share key features with the target compound:
- Core Structure: Triazino[2,3-c]quinazoline vs. imidazo[1,2-c]quinazoline.
- Substituents : Both have thioether-linked acetamide chains, but 4.8 lacks the thiophene-derived carbamoyl group.
- Synthesis: Higher yields (89.4%) for 4.8 compared to derivatives synthesized via alternative routes (e.g., 56.6–74.4% for method A/B in ), suggesting steric or electronic advantages in triazinoquinazoline synthesis .
Benzoimidazole-Triazole-Thiazole Analogues
Compounds like 9a–e () feature benzoimidazole cores with triazole-thiazole-acetamide chains. Key differences include:
- Bioactivity : The triazole-thiazole motif in 9a–e may target enzymes like kinases or proteases, whereas the imidazoquinazoline core in the target compound could interact with DNA or topoisomerases.
Thiazolidinone-Indole Derivatives
N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide () diverges in core structure but shares:
- Acetamide Linkage : Critical for hydrogen bonding in target interactions.
- Sulfur-Containing Groups : The thioxo group in vs. sulfanyl in the target compound may alter redox activity or metal chelation .
Key Research Findings
- Structural Similarity vs. Bioactivity: Despite shared acetamide-thioether motifs, core heterocycles dictate target specificity. For example, imidazoquinazolines often exhibit kinase inhibition, while triazinoquinazolines show antitumor activity via DNA intercalation .
- Substituent Effects : The thiophen-2-ylmethyl group in the target compound may confer superior metabolic stability over phenyl analogues due to reduced CYP450-mediated oxidation .
- Yield Optimization : Methods using Et3N/DMF-H2O () or pyridine () achieve higher yields (>85%) compared to solvent-free routes, emphasizing the role of polar aprotic solvents in facilitating heterocycle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
